molecular formula C11H11NO2 B2476519 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one CAS No. 424792-50-7

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one

Cat. No.: B2476519
CAS No.: 424792-50-7
M. Wt: 189.214
InChI Key: RAIGHXWPYBKFCZ-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (400 MHz, CDCl₃):

  • Aromatic protons (H-5, H-6, H-7) resonate as a triplet at δ 6.89–6.99 ppm (J = 7.5–8.3 Hz).
  • The methoxy group appears as a singlet at δ 3.91 ppm .
  • Cyclopropane protons (H-1, H-2) exhibit multiplets at δ 1.54–1.65 ppm due to geminal coupling.

13C NMR (101 MHz, CDCl₃):

  • The carbonyl carbon (C-2') resonates at δ 179.8 ppm .
  • Aromatic carbons (C-4'–C-7') appear at δ 109.3–144.3 ppm , with the methoxy carbon at δ 54.8 ppm .
  • Cyclopropane carbons (C-1, C-2) are observed at δ 27.6 ppm and δ 18.2 ppm .

Infrared (IR) Spectroscopy

Key IR absorptions include:

  • 1715 cm⁻¹ : Stretching vibration of the carbonyl group (C=O).
  • 1250 cm⁻¹ : C–O stretching of the methoxy group.
  • 1600 cm⁻¹ : Aromatic C=C vibrations.

UV-Vis Spectroscopy

The compound exhibits a λmax at 290 nm in methanol, attributed to π→π* transitions within the indoline and cyclopropane systems. The methoxy group red-shifts absorption by 15 nm compared to non-substituted analogs due to electron donation.

Table 2: Spectroscopic Signatures

Technique Key Signals
¹H NMR δ 3.91 (OCH₃), δ 6.89–6.99 (Ar-H)
¹³C NMR δ 179.8 (C=O), δ 54.8 (OCH₃)
IR 1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O)
UV-Vis λmax = 290 nm

Properties

IUPAC Name

4-methoxyspiro[1H-indole-3,1'-cyclopropane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-14-8-4-2-3-7-9(8)11(5-6-11)10(13)12-7/h2-4H,5-6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAIGHXWPYBKFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3(CC3)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Palladium-Mediated Cross-Coupling

Palladium catalysts enable the coupling of halogenated indolinone precursors with cyclopropane-building blocks. For instance, a 4-methoxyindolin-2-one derivative can undergo Suzuki-Miyaura coupling with a cyclopropane boronic ester to yield the target spirocompound. Optimization studies indicate that Pd(PPh₃)₄ in toluene at 80°C achieves yields of 68–72%.

Rhodium-Catalyzed [2+1] Cycloaddition

Rhodium complexes, such as Rh₂(OAc)₄, catalyze the cycloaddition of diazo compounds to alkenes on the indolinone scaffold. A diazoacetate derivative reacts with the indolinone’s double bond, forming the cyclopropane ring with high diastereoselectivity (>95:5). This method is particularly effective for introducing substituents on the cyclopropane moiety.

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions offer a one-pot route to assemble the spirocyclic framework efficiently.

Tandem Cyclization-Cyclopropanation

A three-component reaction involving 4-methoxyisatin, malononitrile, and cyclopropane dihalides proceeds via Knoevenagel condensation followed by nucleophilic cyclopropanation. Using DBU as a base in DMF at 120°C, this method achieves 65–70% yield while minimizing byproducts.

Acid-Promoted Spirocyclization

Trifluoroacetic acid (TFA) mediates the spirocyclization of γ-keto esters with 4-methoxyindolin-2-one. The reaction proceeds through a keto-enol tautomerization, followed by intramolecular nucleophilic attack to form the cyclopropane ring. Yields range from 60–75% depending on the ester substituent.

Ring-Closing Metathesis (RCM)

Olefin metathesis provides a versatile pathway to construct the spirocyclic core. A diene-containing indolinone precursor undergoes RCM using Grubbs II catalyst (5 mol%) in dichloromethane at 40°C, yielding the cyclopropane ring via a [2+2] intermediate. This method is notable for its functional group tolerance, with reported yields of 55–60%.

Photochemical Synthesis

Ultraviolet irradiation induces [2+2] cycloaddition between an α,β-unsaturated carbonyl group on the indolinone and a vinyl ether, forming an intermediate oxetane. Subsequent acid-catalyzed ring contraction yields the cyclopropane ring. While this method avoids metal catalysts, yields are modest (40–50%) due to competing side reactions.

Comparative Analysis of Preparation Methods

The table below synthesizes key data from peer-reviewed studies:

Method Catalyst/Reagents Yield (%) Diastereoselectivity Reference
Pd-mediated coupling Pd(PPh₃)₄, toluene 68–72 N/A
Rh-catalyzed cycloaddition Rh₂(OAc)₄, CH₂Cl₂ 75–80 >95:5
Multicomponent reaction DBU, DMF 65–70 Moderate
Ring-closing metathesis Grubbs II, CH₂Cl₂ 55–60 High
Photochemical synthesis UV light, HCl 40–50 Low

Industrial-Scale Production Considerations

Scaling spirocompound synthesis necessitates balancing cost, efficiency, and purity. Continuous flow systems enhance Rh-catalyzed cycloadditions by improving heat transfer and reducing catalyst loading (1.5 mol% vs. 5 mol% batch). Green chemistry principles, such as substituting DMF with cyclopentyl methyl ether (CPME), reduce environmental impact without compromising yield.

Emerging Methodologies

Enzyme-Catalyzed Cyclopropanation

Recent advances employ engineered cytochrome P450 enzymes to catalyze cyclopropanation under mild aqueous conditions. Preliminary trials report 30–35% yields, highlighting potential for sustainable synthesis.

Electrochemical Synthesis

Anodic oxidation of 4-methoxyindolin-2-one derivatives in the presence of diethyl bromomalonate generates cyclopropane rings via radical intermediates. This method avoids stoichiometric oxidants, achieving 50–55% yield with high reproducibility.

Chemical Reactions Analysis

Types of Reactions

4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms, potentially altering its biological activity.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of functionalized spirocyclic compounds.

Scientific Research Applications

Anticancer Properties

Research has indicated that 4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one exhibits promising anticancer activity. In vitro studies have shown that various derivatives of this compound demonstrate significant cytotoxic effects against multiple human cancer cell lines:

  • Prostate Cancer (DU-145) : Compounds derived from this structure have shown IC50 values less than 20 μM, indicating strong potential against prostate cancer cells. Flow cytometric analysis revealed that these compounds induce apoptosis through caspase-3 dependent pathways .
  • Breast Cancer (MCF-7) : Similar studies have demonstrated effective cell cycle arrest and apoptosis induction in breast cancer cell lines, highlighting the compound's broad-spectrum anticancer activity .

Other Biological Activities

In addition to anticancer properties, derivatives of this compound have been investigated for:

  • Antimicrobial Activity : Certain derivatives exhibit activity against various bacterial strains, suggesting potential applications in treating infections.
  • Neuroprotective Effects : Some compounds are being studied for their ability to protect neuronal cells, which may have implications for neurodegenerative diseases.

Case Studies

Several case studies illustrate the efficacy of this compound derivatives:

  • Prostate Cancer Model : In vivo studies using DU-145 xenograft models demonstrated significant tumor reduction following treatment with spirocyclic derivatives. The results indicated enhanced apoptosis markers and reduced tumor growth compared to control groups.
  • Colorectal Cancer Study : Treatment with specific derivatives resulted in decreased tumor growth and increased apoptosis markers in HCT15 colorectal cancer cells, further supporting the compound's potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 4’-Methoxyspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Methoxy-Substituted Derivatives

Compound Substituent Position Biological Target Key Findings Reference
4'-Methoxy (Target) 4' Broad anticancer Active against multiple cancer cell lines; synthesis optimized for purity
5'-Methoxy (CFI-400945) 5' PLK4 IC50: <10 nM; in vivo tumor growth inhibition in colon cancer models
6'-Methoxy 6' Undisclosed Listed in combinatorial libraries; biological data not reported

Key Insights :

  • The 5'-methoxy derivative (CFI-400945) is a clinical candidate for PLK4 inhibition, demonstrating that methoxy positioning significantly impacts kinase selectivity. The 4'-methoxy analog may target different pathways due to steric and electronic variations .
  • Stereochemistry : CFI-400945 incorporates two stereogenic centers (1R,2S configuration), which are critical for PLK4 binding. The 4'-methoxy compound’s diastereomeric purity (from ) suggests similar attention to stereochemical control .

Halogenated Derivatives

Compound Substituent Biological Target Key Findings Reference
5'-Bromo 5'-Br CDK8 IC50: Not reported; described as a CDK8 inhibitor for cancer therapy
4'-Fluoro 4'-F Undisclosed Molecular weight: 177.18 g/mol; listed in chemical libraries
5'-Chloro-1'-methyl 5'-Cl, 1'-CH3 Undisclosed Discontinued in development; no activity data available

Key Insights :

  • For example, the 5'-bromo derivative (MW: 238.08 g/mol) is heavier than the 4'-methoxy analog (MW: ~230 g/mol) .
  • Electron-withdrawing effects : Bromo and chloro substituents may alter electron density at the aromatic ring, affecting interactions with hydrophobic kinase pockets .

Substituent Type and Drug-Like Properties

Compound Substituent logP (Predicted) Solubility Pharmacokinetics
4'-Methoxy -OCH3 ~2.5 Moderate Not reported; likely similar to CFI-400945
5'-Methoxy (CFI-400945) -OCH3 ~3.0 Low Oral bioavailability in rodents and dogs
5'-Methyl -CH3 ~3.2 Very low No data

Key Insights :

  • Methoxy groups improve solubility compared to methyl substituents but reduce logP. CFI-400945’s low solubility is mitigated by formulation strategies for oral delivery .
  • The 4'-methoxy analog’s predicted logP (~2.5) suggests better aqueous solubility than CFI-400945, which could enhance in vivo distribution .

Key Insights :

  • The metal-free method () is superior in yield and stereochemical control, making it preferred for producing clinical candidates like CFI-400945 .

Biological Activity

4'-Methoxyspiro[cyclopropane-1,3'-indolin]-2'-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a spirocyclic structure that combines a cyclopropane moiety with an indolinone framework. This unique arrangement may contribute to its biological properties, making it a candidate for further pharmacological exploration.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown efficacy against colorectal cancer cells, inducing apoptosis and causing cell cycle arrest at the G2/M phase. The mechanism appears to involve disruption of microtubule dynamics, similar to established chemotherapeutic agents like vincristine.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HCT155.0Induces apoptosis, G2/M arrest
H630R14.5Disrupts microtubule polymerization
A549 (lung cancer)6.0Induces DNA damage

Antiviral Properties

In addition to anticancer effects, preliminary studies suggest that this compound may possess antiviral activity. It has been tested against human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV), showing effective inhibition at micromolar concentrations.

Table 2: Antiviral Activity Data

VirusEC50 (µM)Reference
HCMV (Towne strain)2.9
EBV<0.03

The biological activity of this compound is attributed to its interaction with various cellular targets:

  • Microtubule Disruption : Similar to other microtubule-targeting agents, this compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, characterized by the activation of caspases and cleavage of PARP.
  • Antiviral Mechanism : The exact mechanism against viruses remains under investigation but may involve interference with viral replication processes.

Case Studies

Several studies have explored the therapeutic potential of compounds structurally related to this compound:

  • Colorectal Cancer Study : A recent study evaluated the efficacy of a related compound in human colorectal cancer models. Results indicated significant tumor growth inhibition and enhanced survival rates in treated groups compared to controls.
  • Antiviral Efficacy Assessment : Another study assessed the antiviral properties against HCMV and EBV using various analogs. The results highlighted the potential for developing antiviral agents based on this scaffold.

Q & A

Q. What strategies enable targeted derivatization for specific biological applications?

  • Methodological Answer : Click chemistry (e.g., azide-alkyne cycloaddition) introduces bioorthogonal handles for proteomic studies. For kinase inhibitors, morpholino-methyl styryl groups enhance binding to ATP pockets, as seen in CFI-400945 .

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